N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-18(16-7-5-4-6-8-16)20(25)22-12-15-9-10-19(21-11-15)17-13-23-24(2)14-17/h4-11,13-14,18H,3,12H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHLHWZROXYSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Butanamide Moiety: The butanamide moiety is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzoquinazolinone 12 (Merck Compound)
Structure: Features a benzoquinazolinone core with the same (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl substituent as the target compound . Activity: A potent, selective M1 mAChR PAM with higher affinity than BQCA (a reference M1 PAM). Demonstrates EC20 activity in calcium mobilization assays, enhancing acetylcholine (ACh) response . Key Differences: The benzoquinazolinone core increases molecular weight (~453.5 g/mol vs.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, Patent Compound)
Structure: Contains a pyrazolo[3,4-d]pyrimidin core with fluorophenyl and chromenone substituents . Activity: Likely targets kinases (common for pyrazolo-pyrimidines), though specific targets are unconfirmed. Exhibits a high molecular weight (589.1 g/mol) and melting point (175–178°C), indicative of strong intermolecular interactions but poor solubility . Key Differences: The fluorinated aromatic groups may enhance metabolic stability but limit blood-brain barrier permeability. The absence of the pyridylmethyl-pyrrole group suggests divergent target engagement compared to the target compound.
Comparative Data Table
Research Findings and Implications
Role of Pyridylmethyl-Pyrrole Group: The shared (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl group in both the target compound and benzoquinazolinone 12 is critical for M1 mAChR binding, as demonstrated by its ability to enhance ACh response in calcium assays .
Impact of Fluorination : Example 53’s fluorinated groups (e.g., 3-fluorophenyl) suggest a focus on metabolic stability, a strategy less evident in the target compound. This may render the target more prone to hepatic metabolism but improve CNS availability .
Core Flexibility: The butanamide scaffold offers synthetic versatility for derivatization, unlike the rigid benzoquinazolinone or pyrazolo-pyrimidin cores. This could facilitate optimization of pharmacokinetic properties, such as solubility and half-life.
Biological Activity
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Molecular Formula: C16H15N5O
Molecular Weight: 293.32 g/mol
CAS Number: Not specified in the sources.
The biological activity of this compound may be attributed to its interaction with various biological targets. The compound is hypothesized to act as an inhibitor of specific kinases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis, making it a candidate for cancer therapy.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that compounds with similar pyrazole and pyridine moieties exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory pathways.
- Enzyme Inhibition : It is likely that this compound inhibits specific enzymes involved in metabolic pathways, similar to other pyrazole derivatives that have shown enzyme inhibitory activity.
Case Study 1: Anticancer Potential
A study focused on a related compound demonstrated its ability to inhibit the p38 MAP kinase pathway, which is often upregulated in various cancers. The incorporation of the pyrazole moiety was critical for enhancing selectivity and potency against cancer cell lines .
Case Study 2: Anti-inflammatory Mechanisms
Research into similar pyrazole derivatives has shown that they can reduce inflammation by inhibiting NF-kB signaling pathways. This suggests that this compound may also exhibit similar effects .
Table 1: Comparison of Biological Activities of Related Compounds
Q & A
What are the recommended synthetic routes for N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, and how can reaction conditions be optimized?
Level: Advanced
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with coupling a pyrazole-containing pyridine intermediate with a phenylbutanamide moiety. Key steps include:
- Amide bond formation: Use coupling agents like HATU or EDCI with a tertiary amine base (e.g., DIPEA) in anhydrous DMF or DCM .
- Intermediate purification: Employ flash chromatography or preparative HPLC to isolate intermediates. For enantiomeric resolution, supercritical fluid chromatography (SFC) with a cellulose-based column (e.g., YMC Cellulose SC) and methanol co-solvent (40%) achieves >98% purity .
- Optimization: Control reaction temperature (35–50°C) and use catalysts like copper(I) bromide for heterocyclic coupling reactions .
How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
Level: Basic
Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm substituent integration. For example, the pyridin-3-ylmethyl group shows resonances at δ 3.78–3.90 ppm (CH2), while the pyrazole ring protons appear at δ 7.35–7.58 ppm .
- ESIMS/HPLC: Validate molecular weight (e.g., ESIMS m/z 406.2 [M+1]) and purity (>98% via HPLC with a C18 column, acetonitrile/water gradient) .
- SFC: Resolve enantiomers using a YMC Cellulose SC column (40% methanol), achieving 100% enantiomeric excess .
What strategies are effective in resolving contradictions in biological activity data across different studies?
Level: Advanced
Methodological Answer:
- Dose-response curves: Compare EC50/IC50 values under standardized conditions (e.g., 72-hour incubation in cancer cell lines like MCF-7 or HepG2) to rule out variability in potency .
- Assay validation: Use orthogonal assays (e.g., fluorescence polarization for enzyme inhibition, SPR for binding kinetics) to confirm target engagement .
- Structural analogs: Test derivatives (e.g., trifluoromethyl or chloro-substituted analogs) to isolate activity contributions from specific functional groups .
How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacological profile?
Level: Advanced
Methodological Answer:
- Core modifications: Replace the pyridin-3-ylmethyl group with pyridin-2-yl or quinoline derivatives to assess impact on solubility and target affinity .
- Substituent variation: Introduce electron-withdrawing groups (e.g., -CF3) at the phenylbutanamide moiety to enhance metabolic stability .
- In silico modeling: Use molecular docking (AutoDock Vina) to predict interactions with kinases or GPCRs, guided by analogs like N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide .
What are the challenges in achieving high enantiomeric purity, and what purification techniques are recommended?
Level: Advanced
Methodological Answer:
- Chiral resolution challenges: Racemization during amide coupling or acidic workup can reduce enantiomeric excess. Mitigate by using mild bases (e.g., NaHCO3) and low-temperature conditions .
- Purification techniques: SFC with cellulose-based columns (e.g., Chiralpak AD-H) and methanol/CO2 mobile phases achieves >99% enantiomeric purity. Confirm via polarimetry or chiral HPLC .
What in vitro assays are suitable for initial assessment of the compound's biological activity?
Level: Basic
Methodological Answer:
- Kinase inhibition: Screen against a panel of 50+ kinases (e.g., EGFR, Aurora A) using ATP-Glo assays at 10 µM .
- Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HCT-116, A549) with 48–72 hour exposure. Include positive controls (e.g., doxorubicin) .
- Solubility: Perform kinetic solubility assays in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to guide formulation .
How can stability studies be conducted to determine the compound's shelf-life under various conditions?
Level: Advanced
Methodological Answer:
- Forced degradation: Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H2O2 (oxidative) at 40°C for 24 hours. Monitor degradation via UPLC-MS .
- Long-term stability: Store at -20°C (dry), 4°C (solution in DMSO), and 25°C/60% RH (solid). Assess purity monthly for 6–12 months .
What computational methods aid in predicting the compound's target interactions?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
